3-(Perfluorooctyloxy)toluene
Description
3-(Perfluorooctyloxy)toluene is a fluorinated aromatic compound characterized by a toluene backbone substituted with a perfluorooctyloxy (–OC₈F₁₇) group at the meta position. This structure imparts unique physicochemical properties, including extreme hydrophobicity, chemical inertness, and thermal stability, typical of per- and polyfluoroalkyl substances (PFAS).
Properties
Molecular Formula |
C15H7F17O |
|---|---|
Molecular Weight |
526.19 g/mol |
IUPAC Name |
1-(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctoxy)-3-methylbenzene |
InChI |
InChI=1S/C15H7F17O/c1-6-3-2-4-7(5-6)33-15(31,32)13(26,27)11(22,23)9(18,19)8(16,17)10(20,21)12(24,25)14(28,29)30/h2-5H,1H3 |
InChI Key |
LRDCUNHVBPESFH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)OC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Perfluorooctyloxy)toluene typically involves the reaction of perfluorooctyl iodide with a toluene derivative under specific conditions. A common method includes:
Reactants: Perfluorooctyl iodide and 3-hydroxytoluene.
Catalysts: Often, a base such as potassium carbonate is used.
Solvents: Organic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are employed.
Conditions: The reaction is usually carried out under reflux conditions to facilitate the etherification process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques such as distillation and chromatography is essential to obtain a high-purity product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically forming carboxylic acids or ketones depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into various alcohols or hydrocarbons.
Substitution: The aromatic ring in the toluene moiety can participate in electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nitrating mixture (HNO3/H2SO4) for nitration, and halogens (Cl2, Br2) in the presence of a Lewis acid for halogenation.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, hydrocarbons.
Substitution: Nitro derivatives, halogenated compounds.
Scientific Research Applications
3-(Perfluorooctyloxy)toluene finds applications across various fields:
Chemistry: Used as a surfactant and in the synthesis of fluorinated polymers.
Biology: Employed in the study of membrane proteins due to its hydrophobic properties.
Medicine: Investigated for its potential in drug delivery systems, particularly in targeting hydrophobic drugs.
Industry: Utilized in the production of water-repellent coatings and lubricants due to its non-stick properties.
Mechanism of Action
The mechanism by which 3-(Perfluorooctyloxy)toluene exerts its effects is largely attributed to its perfluorinated tail, which imparts unique physical and chemical properties. The compound interacts with molecular targets primarily through hydrophobic interactions, affecting pathways related to membrane dynamics and protein function.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table compares 3-(Perfluorooctyloxy)toluene with structurally related compounds:
Key Observations:
- Fluorine Content : The perfluorooctyloxy group in this compound contributes significantly higher fluorine content (~73%) compared to shorter-chain analogs like 3-(Difluoromethoxy)toluene (24%) . This enhances hydrophobicity and reduces solubility in polar solvents.
- logPTol/W : Predicted partition coefficients (logPTol/W) correlate with fluorine content. Molecular dynamics simulations (e.g., SAMPL9 studies) suggest that dipole moments and molecular size influence solubility, but long perfluoroalkyl chains dominate partitioning behavior, favoring toluene over water .
- Thermal Stability: Fluorinated compounds generally exhibit higher thermal stability. For example, 3-Phenoxytoluene (non-fluorinated) has a boiling point of 83–85°C at 2 Torr, while fluorinated analogs like the compound in show similar ranges despite higher molecular weights .
Research Findings and Data Tables
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